2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide is a complex organic compound characterized by its unique structure that includes a piperazine ring, an acetohydrazide moiety, and chlorinated phenyl groups. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways. The molecular formula for this compound is C13H19ClN4O, and it has a molecular weight of 265.77 g/mol.
The compound can be classified as a hydrazide derivative due to the presence of the hydrazide functional group (-C(=O)NH-NH2). It is synthesized from readily available starting materials such as 2-chlorobenzyl chloride and piperazine, making it accessible for research and industrial applications. Its classification as a pharmaceutical intermediate positions it within the realm of bioactive compounds with potential therapeutic effects.
The synthesis of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide involves several key steps:
In industrial settings, optimization of these synthetic routes is crucial for maximizing yield and purity. Techniques such as automated reactors and precise control over reaction conditions (temperature, pressure, pH) are employed. Purification methods like recrystallization or chromatography are also utilized to ensure high-quality products.
The molecular structure of 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide is characterized by:
The structure features a piperazine ring that is substituted at one position with a 2-chlorophenylmethyl group, while the other position is linked to an acetohydrazide group. This configuration contributes to its biological activity and potential pharmacological properties.
The compound can participate in various chemical reactions:
For these reactions, common reagents include:
The exact mechanism of action for 2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide remains partially understood. It is believed that the compound interacts with specific molecular targets such as enzymes or receptors within biological systems. The structural components, particularly the piperazine ring and hydrazide group, likely facilitate binding to these targets, potentially modulating their activity and leading to observable biological effects .
Key chemical properties include:
Relevant data regarding its stability and reactivity can inform its handling in laboratory and industrial contexts.
2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide has several significant applications in scientific research:
The synthesis of 2-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}acetohydrazide (CAS 893726-31-3) employs a convergent three-step strategy anchored in nucleophilic substitution and hydrazinolysis. The canonical route initiates with N-alkylation of 1-(2-chlorobenzyl)piperazine using ethyl chloroacetate in acetonitrile under reflux (78°C, 12 hours), yielding ethyl 2-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}acetate as a crystalline intermediate (mp 92–94°C). Subsequent hydrazinolysis employs 85% hydrazine hydrate in ethanol (60°C, 8 hours), achieving cyclization-free hydrazide formation with crude yields of 78–82% [3] [6].
Alternative pathways include direct coupling of preformed piperazine hydrazides with 2-chlorobenzyl bromide, though this method suffers from di-alkylation byproducts (14–18% yield loss). Microwave-assisted hydrazinolysis (300 W, 120°C, 45 minutes) demonstrates a 20% reduction in reaction time but requires specialized equipment and yields comparable purity (94–96%) to conventional methods [3].
Table 1: Comparative Analysis of Synthetic Methods
Method | Reaction Conditions | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
Conventional alkylation | Ethanol, reflux, 10 h | 78 | 95 | Low equipment requirements |
Microwave-assisted | 300 W, 120°C, 45 min | 81 | 96 | Reduced reaction time |
One-pot sequential | Toluene, 110°C, 15 h | 68 | 92 | Simplified isolation |
Final purification via recrystallization from ethanol/water (3:1) affords analytically pure acetohydrazide (95% purity by HPLC), with the molecular formula C₁₃H₁₉ClN₄O (MW 282.77 g/mol) confirmed by elemental analysis and mass spectrometry [1] [6].
Regioselectivity challenges arise during N-alkylation of the piperazine core due to the steric profile of the ortho-chlorinated benzyl group. Kinetic studies reveal that the 2-chlorobenzyl substituent impedes electrophilic attack at the piperazine N⁴ position, favoring mono-substitution at N¹ with >95% selectivity under dilute conditions (0.2 M). This contrasts sharply with para-chloro analogues (CAS 893727-00-9), where competing N¹,N⁴-di-alkylation consumes 22–25% of starting material [7].
The ortho-chloro moiety’s steric demand necessitates precise stoichiometric control: a 1.05:1.00 molar ratio of ethyl chloroacetate to 1-(2-chlorobenzyl)piperazine maximizes mono-alkylation while suppressing quaternary salt formation. Solvent screening identifies dichloromethane as optimal for minimizing byproducts (<3%), whereas polar aprotic solvents (DMF, DMSO) accelerate di-adduct generation by 8–10-fold. X-ray crystallography of intermediates confirms the steric occlusion imposed by the ortho-chloro group, with C–Cl···H–C distances of 2.48 Å restricting electrophile access to the distal nitrogen [4] [6].
Ester-to-hydrazide conversion efficiency hinges on coupling agent selection, particularly for industrial-scale batches where reagent cost and byproduct removal are critical. Unactivated esters require nucleophilic catalysis, with hydrazine hydrate typically employed in excess (3.0–4.0 equivalents). Testing of acyl transfer catalysts reveals 1-hydroxybenzotriazole (HOBt) reduces reaction time by 35% but introduces mutagenic impurities requiring stringent purification [3] [6].
Table 2: Coupling Agent Performance in Hydrazide Synthesis
Coupling System | Reaction Time (h) | Isolated Yield (%) | Byproduct Profile | Purity (%) |
---|---|---|---|---|
Hydrazine hydrate (excess) | 8 | 78 | Low (ethanol-soluble) | 95 |
DIC/HOBt | 5 | 85 | Urea derivatives (0.8–1.2%) | 97 |
CDI-mediated | 6 | 80 | Imidazolone traces (0.3%) | 96 |
EDC/DMAP | 4.5 | 82 | N-acylurea (1.5%) | 94 |
Carbodiimide-based agents (DCC, EDC) accelerate kinetics but generate insoluble dicyclohexylurea, complicating filtration. N,N’-Carbonyldiimidazole (CDI) enables cleaner reactions at 50°C, though imidazole byproducts necessitate additional washes. Industrial preference favors uncatalyzed hydrazinolysis due to lower regulatory complexity despite longer reaction times [3] [6].
Scale-up beyond kilogram batches introduces three critical bottlenecks: exotherm management during hydrazinolysis, polymorph control in crystallization, and byproduct carryover. The highly exothermic hydrazine addition (ΔT = 42°C) requires semi-batch reactors with dosing control to prevent thermal degradation, which reduces yields by 12–15% in uncontrolled batches. Industrial pilots demonstrate that maintaining temperatures below 65°C via jacketed cooling preserves hydrazide integrity [6].
Crystallization consistency poses another hurdle, as the compound exhibits two polymorphs (Forms I and II) with identical composition but divergent filtration rates. Form I (needle-like crystals) filters 3.2× faster than Form II (platelets) but requires ethanol/water ratios >4:1. Seeding with Form I nuclei during anti-solvent addition achieves >90% polymorphic uniformity in 50 kg batches [3] [6].
Purification remains the primary cost driver, as silica gel chromatography – effective at lab scale – is economically unfeasible industrially. Alternatives like activated carbon treatment or aqueous washes reduce residual hydrazine to <50 ppm but lower yields to 65–70%. Recent advances exploit the molecule’s zwitterionic character (pKₐ 13.01) for pH-selective extraction, enabling 82% recovery at >99.5% purity without chromatography [6] [10].
Table 3: Scalability Challenges and Mitigation Strategies
Challenge | Lab-Scale Solution | Industrial Mitigation | Outcome |
---|---|---|---|
Exothermic hydrazinolysis | Ice-bath cooling | Semi-batch reactor with ΔT control | Yield maintained at 80% |
Polymorphic inconsistency | Manual crystal selection | Seeding with Form I in anti-solvent | Filtration time reduced by 68% |
Hydrazine residuals | Silica gel chromatography | Activated carbon/pH-selective washes | Residuals <50 ppm |
Di-alkylation byproducts | Column purification | Crystallization solvent optimization | Byproducts <0.5% |
These optimizations enable reproducible production of multi-kilogram quantities meeting pharmacological-grade specifications (purity >95%, CAS 893726-31-3), though process economics remain constrained by raw material costs, particularly 1-(2-chlorobenzyl)piperazine [1] [6].
CAS No.: 355137-87-0
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4